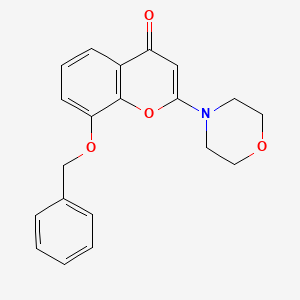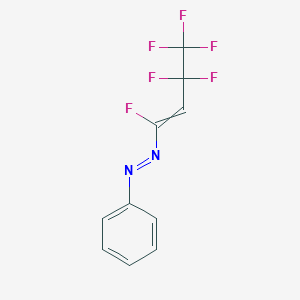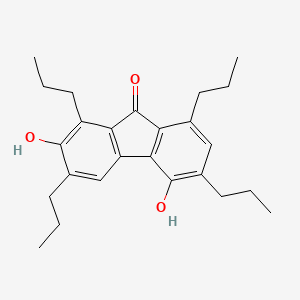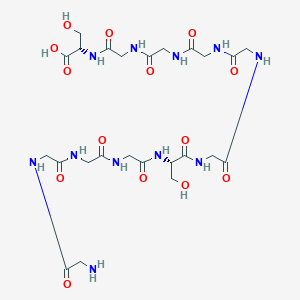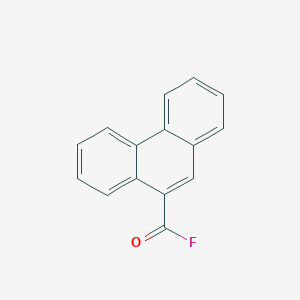
Phenanthrene-9-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene-9-carbonyl fluoride is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a carbonyl fluoride group at the 9th position of the phenanthrene structure. Phenanthrene itself is a colorless, crystalline solid commonly found in coal tar, cigarette smoke, and exhaust fumes . The addition of the carbonyl fluoride group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of phenanthrene-9-carboxylic acid with thionyl chloride to form phenanthrene-9-carbonyl chloride, followed by fluorination using a fluoride source such as potassium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of phenanthrene-9-carbonyl fluoride may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-9-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to phenanthrene-9-carbinol or other reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9th position.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a catalyst like Raney nickel.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene-9-carbinol.
Substitution: 9-bromophenanthrene or 9-chlorophenanthrene.
Scientific Research Applications
Phenanthrene-9-carbonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phenanthrene-9-carbonyl fluoride involves its interaction with specific molecular targets and pathways. The carbonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .
Comparison with Similar Compounds
Phenanthrenequinone: An oxidized derivative of phenanthrene with similar aromatic properties.
Phenanthrene-9-carboxylic acid: The precursor to phenanthrene-9-carbonyl fluoride, differing by the presence of a carboxylic acid group instead of a carbonyl fluoride group.
9-Bromophenanthrene: A halogenated derivative with bromine at the 9th position.
Uniqueness: this compound is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity and chemical properties. This makes it valuable for specific applications where other phenanthrene derivatives may not be suitable .
Properties
CAS No. |
127410-76-8 |
|---|---|
Molecular Formula |
C15H9FO |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
phenanthrene-9-carbonyl fluoride |
InChI |
InChI=1S/C15H9FO/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H |
InChI Key |
DVSIAHUNLLECTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



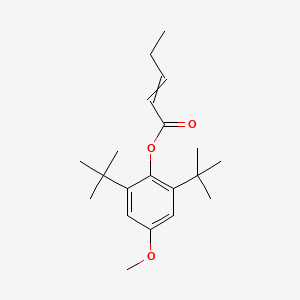
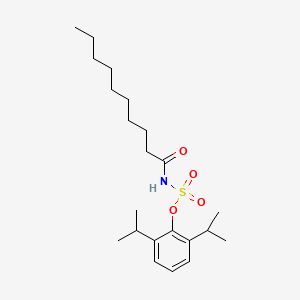
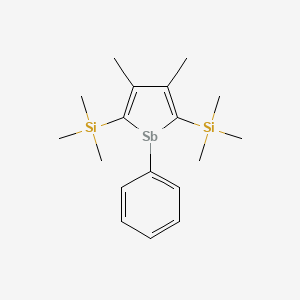
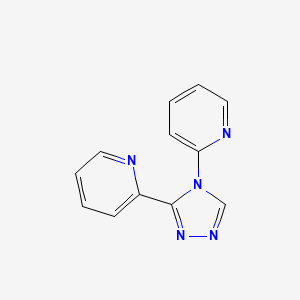
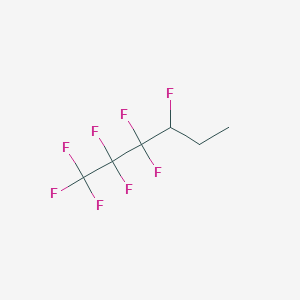
![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
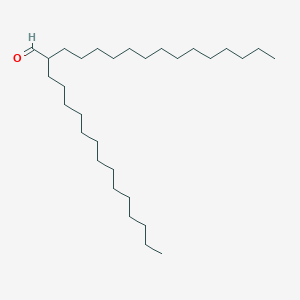
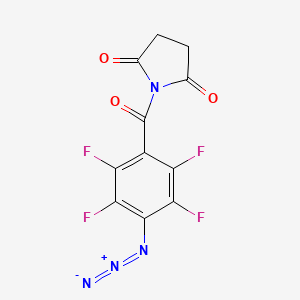
![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
